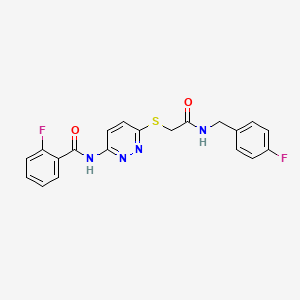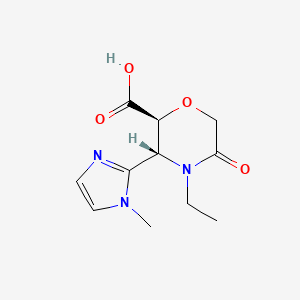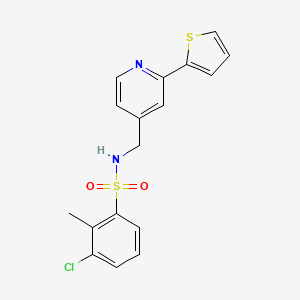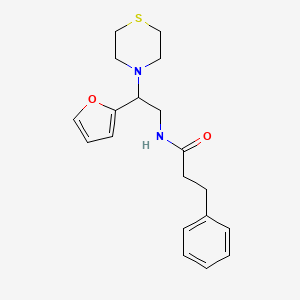
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a furan ring, a phenyl ring, and a thiomorpholinoethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are common in organic chemistry and are closely related to benzene, differing by the removal of a hydrogen atom from benzene .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its furan, phenyl, and thiomorpholinoethyl groups. The furan ring and phenyl ring are planar, contributing to the overall planarity of the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a polar compound due to the presence of the oxygen atom, and it is also aromatic .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide have been a focal point of research, highlighting their potential in various biological applications. For example, a series of derivatives have been synthesized to investigate their antibacterial and antifungal activities, showcasing their potential as therapeutic agents. These compounds are synthesized from commercially available materials and their structures confirmed through various spectroscopic methods, indicating a straightforward synthesis pathway and the possibility of tailoring these compounds for specific biological activities (Loganathan Velupillai, M. Shingare, D.V.Mane, 2015).
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds structurally related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide. These compounds have shown significant antibacterial and antifungal properties, suggesting their applicability in treating microbial infections. The activity is attributed to the unique structural features of these compounds, which may interact with microbial cellular components, leading to their inhibition or death (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).
Crystal Structure and Molecular Interaction Studies
The detailed investigation into the crystal structure and molecular interactions of compounds related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide reveals insights into their stability and reactivity. These studies help in understanding how such compounds can be optimized for better biological activity by analyzing their conformational stability and interaction patterns within crystal structures. Such research is crucial for the development of more effective and targeted therapeutic agents (Hong Sun, Liyuan Deng, Wei-Ji Hu, T. Liao, W. Liao, H. Chai, Chunshen Zhao, 2021).
Pharmacological Evaluation
Pharmacological evaluations of novel derivatives have been conducted to assess their potential as therapeutic agents. These studies often include assessments of antidepressant and antianxiety activities, providing a basis for their potential use in treating various psychiatric conditions. The efficacy of these compounds in preclinical models supports further investigation and development for clinical use (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(9-8-16-5-2-1-3-6-16)20-15-17(18-7-4-12-23-18)21-10-13-24-14-11-21/h1-7,12,17H,8-11,13-15H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNMWKJCUSWGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)
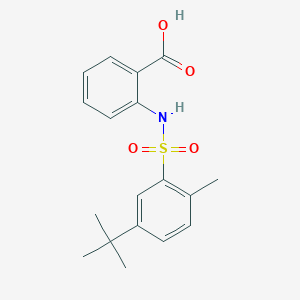
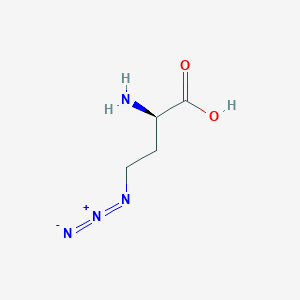
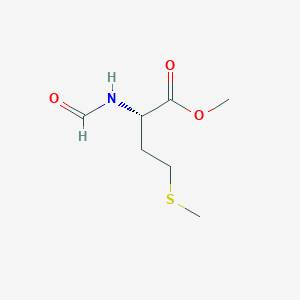
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)
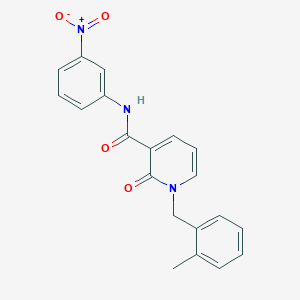
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)
![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)
